Friedelan-3-one: A Comprehensive Technical Guide for Researchers
Friedelan-3-one: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Structure, Properties, and Biological Activities of a Promising Pentacyclic Triterpenoid (B12794562)
Introduction
Friedelan-3-one, also widely known as friedelin, is a pentacyclic triterpenoid found in a variety of plant species, mosses, and lichens.[1][2] First isolated in 1807 from cork, this natural compound has garnered significant attention within the scientific community due to its diverse and potent pharmacological activities.[1][2] These include anti-inflammatory, antioxidant, anticancer, and antimicrobial effects, making it a molecule of high interest for drug discovery and development professionals.[1] This technical guide provides a comprehensive overview of Friedelan-3-one, detailing its chemical identity, physicochemical properties, spectroscopic data, and key experimental protocols for its isolation and biological evaluation.
Chemical Identity and Structure
The chemical structure of Friedelan-3-one is a complex pentacyclic system. Its systematic IUPAC names are a subject of some variation in literature, with the most comprehensive being (4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-2,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydro-1H-picen-3-one . An alternative, commonly cited IUPAC name is (4R,4aS,6aS,6bR,8aR,12aR,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydropicen-3(2H)-one . The compound is also referred to as D:A-Friedooleanan-3-one.
The chemical structure of Friedelan-3-one is presented below:
Caption: 2D Chemical Structure of Friedelan-3-one.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for Friedelan-3-one is provided in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Friedelan-3-one
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₅₀O | [3] |
| Molecular Weight | 426.72 g/mol | [3] |
| CAS Number | 559-74-0 | [3] |
| Melting Point | 262-265 °C | [3] |
| pKa | -7.4 (extremely weak base) | [4] |
| Solubility | Highly soluble in chloroform; sparingly soluble in ethanol; insoluble in water. | [4] |
| Appearance | White powder/solid | [3] |
| InChI Key | OFMXGFHWLZPCFL-SVRPQWSVSA-N | [3] |
Table 2: 13C NMR Spectral Data of Friedelan-3-one (in CDCl₃)
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 22.3 |
| 2 | 41.5 |
| 3 | 213.2 |
| 4 | 58.3 |
| 5 | 42.2 |
| 6 | 41.3 |
| 7 | 18.2 |
| 8 | 53.1 |
| 9 | 37.4 |
| 10 | 59.5 |
| 11 | 35.6 |
| 12 | 30.5 |
| 13 | 39.7 |
| 14 | 38.3 |
| 15 | 32.4 |
| 16 | 36.0 |
| 17 | 29.7 |
| 18 | 42.8 |
| 19 | 35.4 |
| 20 | 28.2 |
| 21 | 32.8 |
| 22 | 39.2 |
| 23 | 6.8 |
| 24 | 14.7 |
| 25 | 17.9 |
| 26 | 20.3 |
| 27 | 18.7 |
| 28 | 32.1 |
| 29 | 31.8 |
| 30 | 35.0 |
Note: Chemical shifts are referenced from multiple sources and may show slight variations depending on the specific experimental conditions.
Table 3: Mass Spectrometry Data (Electron Ionization) of Friedelan-3-one
| m/z | Interpretation |
| 426 | [M]⁺ (Molecular Ion) |
| 411 | [M - CH₃]⁺ |
| 341 | |
| 273 | |
| 245 | |
| 231 | |
| 215 | |
| 189 |
Fragmentation patterns can be complex and the interpretation of all peaks is not always straightforward.[5]
Biological Activities
Friedelan-3-one has demonstrated a broad spectrum of biological activities. The following tables summarize some of the key quantitative data reported in the literature.
Table 4: Anticancer Activity of Friedelan-3-one (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference(s) |
| L929 | Murine Fibrosarcoma | 1.48 | [6] |
| HeLa | Human Cervical Cancer | 2.59 | [6] |
| A375 | Human Melanoma | 2.46 | [6] |
| THP-1 | Human Leukemia | 2.33 | [6] |
| U87MG | Human Glioblastoma | 46.38 | [7] |
Table 5: Antimicrobial Activity of Friedelan-3-one (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus (MRSA) | Bacterium | 10 | [8] |
| Helicobacter pylori | Bacterium | 10 | [8] |
| Escherichia coli | Bacterium | 10 | [8] |
| Staphylococcus aureus | Bacterium | 10 | |
| Streptococcus pneumoniae | Bacterium | 10 | |
| Candida tropicalis | Fungus | 10 | |
| Candida krusei | Fungus | 20 | |
| Garcinia smeathmannii isolates | 0.61 | [1] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and evaluation of the biological activity of Friedelan-3-one.
Isolation of Friedelan-3-one from Plant Material
The following is a general protocol for the isolation of Friedelan-3-one from a plant source, such as the leaves of Pterocarpus santalinoides.[6]
Caption: General workflow for the isolation of Friedelan-3-one.
Protocol:
-
Plant Material Preparation: Collect the desired plant material (e.g., leaves, bark). Air-dry the material in the shade for several days and then pulverize it into a fine powder using a mechanical grinder.
-
Soxhlet Extraction: Pack the powdered plant material into a thimble and perform continuous extraction using a Soxhlet apparatus with a suitable solvent (e.g., ethyl acetate, hexane (B92381), or methanol) for approximately 8-12 hours.[6]
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Chromatographic Fractionation: Subject the crude extract to fractionation using a technique such as Vacuum Liquid Chromatography (VLC) over silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Purification: Combine fractions that show similar profiles on Thin Layer Chromatography (TLC). Further purify the target fractions using column chromatography with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Purity and Identification: Monitor the purification process using TLC. The purity of the isolated compound can be confirmed by its sharp melting point. The structure is then elucidated using spectroscopic methods such as NMR, IR, and Mass Spectrometry.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare a stock solution of Friedelan-3-one in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Replace the old medium in the wells with the medium containing different concentrations of Friedelan-3-one. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.
Protocol:
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare a stock solution of Friedelan-3-one in a suitable solvent. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Friedelan-3-one at which there is no visible growth (turbidity) in the well.
Conclusion
Friedelan-3-one is a naturally occurring pentacyclic triterpenoid with a well-documented profile of promising biological activities, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers, summarizing the key chemical, physical, and biological data, along with detailed experimental protocols to facilitate further investigation into this valuable natural product. The continued exploration of Friedelan-3-one and its derivatives holds significant potential for the development of new therapeutic agents.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
